6beta-Methylprednisolone

Description

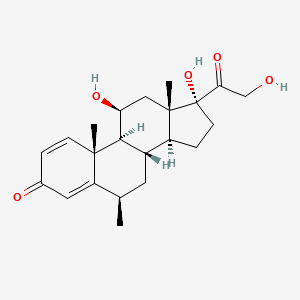

6β-Methylprednisolone is a synthetic glucocorticoid derived from prednisolone, characterized by a methyl group at the 6β position of the steroid backbone. This structural modification distinguishes it from the more widely used 6α-methylprednisolone, a common anti-inflammatory agent. The compound’s IUPAC name is (6β,11β)-21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-6-methylpregna-1,4-diene-3,20-dione, with a CAS registry number of 2376134-25-5 . It is classified as a controlled substance due to its potent pharmacological activity and is often utilized in research settings for metabolic and pharmacokinetic studies.

Key synonyms include Methylprednisolone hydrogen succinate impurity F (per the European Pharmacopoeia) and 4-((11β,17-dihydroxy-6β-methyl-3,20-dioxopregna-1,4-dien-21-yl)oxy)-4-oxobutanoic acid . Unlike 6α-methylprednisolone (commonly termed "methylprednisolone"), which is clinically employed for conditions like asthma, rheumatoid arthritis, and COVID-19-related inflammation, 6β-methylprednisolone is primarily studied for its metabolic interactions and as a reference standard in analytical chemistry .

Properties

IUPAC Name |

(6R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14+,15+,17+,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRSUDSXCMQTMA-DZDRLISQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859122 | |

| Record name | 6beta-Methylprednisolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18462-27-6 | |

| Record name | 11beta,17,21-Trihydroxy-6beta-methylpregna-1,4-diene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018462276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6beta-Methylprednisolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11.BETA.,17,21-TRIHYDROXY-6.BETA.-METHYLPREGNA-1,4-DIENE-3,20-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RLH33V7DG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Role of Chiral Ligands

Monophosphite ligands, such as (R)-BINAP, induce axial chirality in the Pd/C catalyst, steering the hydrogenation to favor the 6β configuration. This stereochemical control is absent in non-ligand-based systems, which produce racemic mixtures.

Solvent Effects

Polar protic solvents (e.g., methanol) enhance catalyst solubility and hydrogen transfer efficiency. Ethanol, with its lower toxicity, is preferred for large-scale reactions.

Yield and Purity Considerations

The cumulative yield across the three steps exceeds 85%, with HPLC purity >98%. Critical impurities, such as 6α-methylprednisolone, are controlled to <0.5% through ligand-mediated stereoselectivity and recrystallization.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

6beta-Methylprednisolone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Inflammatory and Autoimmune Disorders

6beta-Methylprednisolone is widely used in managing inflammatory and autoimmune diseases due to its ability to modulate immune responses. It is particularly effective in conditions such as:

- Rheumatoid Arthritis : Administered via intra-articular injections to alleviate joint pain and inflammation.

- Systemic Lupus Erythematosus : Often used in conjunction with other immunosuppressants for severe manifestations.

- Asthma : Employed as a systemic treatment during acute exacerbations to control inflammation rapidly .

Allergic Reactions

The compound is indicated for severe allergic reactions, including anaphylaxis and allergic rhinitis, where rapid immunosuppression is necessary to mitigate symptoms .

Dermatological Conditions

In dermatology, this compound is used for conditions like psoriasis and eczema, often administered through intralesional injections to target localized inflammation .

Pharmacological Mechanism

This compound functions by regulating the expression of various cytokines and chemokines, ultimately leading to reduced leukocyte migration and activation at sites of inflammation. This mechanism underpins its efficacy in controlling both acute and chronic inflammatory processes .

Asthma Management

A study highlighted the effectiveness of this compound in patients experiencing acute asthma exacerbations. The research demonstrated that patients receiving oral methylprednisolone had improved lung function compared to those on placebo, emphasizing the compound's role in immediate asthma management .

Rheumatoid Arthritis Treatment

In a clinical trial involving patients with rheumatoid arthritis, intra-articular injections of this compound resulted in significant pain relief and improved joint function over a six-month period. This study supports its use as a second-line therapy when conventional treatments are insufficient .

Data Table: Summary of Applications

| Application Area | Specific Uses | Administration Route |

|---|---|---|

| Inflammatory Disorders | Rheumatoid Arthritis | Intra-articular injection |

| Autoimmune Diseases | Systemic Lupus Erythematosus | Oral/Intravenous |

| Respiratory Conditions | Asthma exacerbations | Oral/Intravenous |

| Allergic Reactions | Anaphylaxis | Intravenous |

| Dermatological Conditions | Psoriasis, Eczema | Intralesional |

Mechanism of Action

6beta-Methylprednisolone exerts its effects by binding to glucocorticoid receptors, which are present in almost all tissues. Upon binding, the receptor-ligand complex translocates to the cell nucleus, where it influences gene expression. This leads to the production of proteins that inhibit inflammation and immune responses . The molecular targets include cytokines, chemokines, and other inflammatory mediators.

Comparison with Similar Compounds

Table 1: Pharmacokinetic and Clinical Comparison of Corticosteroids

Table 2: Clinical Outcomes in COVID-19 (Selected Studies)

Research Findings and Clinical Implications

- COVID-19 : Methylprednisolone’s rapid onset and high-dose regimens show promise in reducing ICU admission (RR: 0.72, 95% CI: 0.56–0.93) compared to dexamethasone . However, heterogeneity in trial designs complicates consensus .

- Vertigo : Methylprednisolone (48 mg/day tapered over 10 days) achieved superior symptom resolution (78% vs. 52%) compared to betahistine in a 2022 trial .

- Metabolic Interactions : 6β-Methylprednisolone’s role as a CYP3A probe highlights its utility in pharmacokinetic studies, particularly for drug-drug interaction assessments .

Biological Activity

6beta-Methylprednisolone is a synthetic glucocorticoid that has garnered attention for its biological activity, particularly in the context of anti-inflammatory and immunosuppressive effects. This article explores its mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and relevant case studies.

Target and Mode of Action

this compound primarily targets the glucocorticoid receptor (GR), a type of nuclear receptor that modulates gene expression upon activation. The binding of this compound to GR leads to the transcriptional regulation of various genes involved in inflammation and immune responses. Specifically, it enhances the expression of anti-inflammatory genes while suppressing pro-inflammatory cytokines by blocking transcription factors such as nuclear factor-kappa B (NF-kB) .

Biochemical Pathways

The compound influences several metabolic pathways, particularly those related to steroid hormones and eicosanoids. It is known to alter arachidonic acid metabolism, affecting prostaglandin synthesis which is crucial in inflammatory processes .

Pharmacokinetics

The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME). After administration, it diffuses across cellular membranes and binds to GR in the cytoplasm. The GR complex then translocates to the nucleus where it interacts with DNA to modulate gene expression .

Clinical Applications

This compound is widely used in clinical settings for various conditions:

- Inflammatory Diseases: It is effective in treating conditions such as rheumatoid arthritis, lupus, and multiple sclerosis due to its potent anti-inflammatory properties.

- Cancer Therapy: Research indicates that it may influence tumor cell behavior, including proliferation and drug resistance .

- COVID-19 Treatment: Studies have shown that it can reduce inflammatory responses in severe COVID-19 cases by modulating metabolic pathways related to eicosanoids .

Table 1: Summary of Clinical Findings on this compound

Adverse Effects

While this compound is effective, it is not without risks. High-dose treatments have been associated with complications such as gastrointestinal ulcers and increased infection rates. A study on patients with acute cervical spinal cord injury highlighted a significant rise in complications among those receiving high doses compared to controls .

Q & A

Q. What validated protocols exist for synthesizing 6beta-Methylprednisolone with high purity, and how are critical intermediates characterized?

To ensure reproducibility, researchers should adopt protocols from peer-reviewed thermodynamic studies, such as those employing the Joback or Crippen methods for solubility prediction and crystallization optimization. Characterization techniques like HPLC-MS and NMR are essential for verifying intermediates (e.g., 11,17,21-trihydroxy-6-methylpregna derivatives) and confirming stereochemical integrity . Calibration against reference standards from NIST or peer-reviewed compendia (e.g., McGowan Method) is critical for purity validation .

Q. How does this compound’s glucocorticoid activity compare to endogenous cortisol in preclinical models?

Dose-response assays in murine models (e.g., carrageenan-induced inflammation) paired with receptor-binding studies (GR/NF-κB pathways) are standard. Ensure measurement of plasma half-life, tissue distribution via radiolabeled tracers, and cross-validation with ELISA for cortisol suppression . Statistical thresholds (e.g., p < 0.01) must align with instrument precision (e.g., ±5% variance in LC-MS data) .

Q. What are the critical physicochemical properties (e.g., logP, aqueous solubility) of this compound for formulation studies?

Use computational tools like the Aqueous Solubility Prediction Method alongside empirical validation via shake-flask assays. Report logP values to three significant figures, justified by HPLC retention time correlations, and document pH-dependent solubility profiles (1–12 range) .

Advanced Research Questions

Q. How can meta-analytic frameworks resolve contradictions in this compound’s efficacy across heterogeneous inflammatory disease trials?

Apply PRISMA-compliant systematic reviews:

- Search Strategy : Combine PubMed, Embase, and Cochrane Library using MeSH terms (e.g., "Glucocorticoids/therapeutic use" AND "Methylprednisolone/analogs & derivatives") .

- Data Synthesis : Use random-effects models to account for inter-study variance (I² > 50%). Stratify by disease severity, dosage (e.g., 1–2 mg/kg vs. pulse therapy), and co-interventions (e.g., erythropoietin) .

- Bias Mitigation : Dual independent screening (Cohen’s κ > 0.8) and sensitivity analyses for missing data .

Q. What experimental designs minimize batch-to-batch variability in this compound for preclinical neuroprotection studies?

- Quality Control : Require peptide content analysis (>95% HPLC purity), TFA removal (<1%), and endotoxin testing (<0.1 EU/mg) for in vivo assays .

- Blinding : Use third-party randomization for treatment allocation and outcome assessment to reduce performance bias .

- Dose Standardization : Predefine pharmacokinetic parameters (AUC, Cmax) using species-specific allometric scaling .

Q. How should researchers address conflicting results in this compound’s impact on cytokine profiles (e.g., IL-6 vs. TNF-α suppression)?

- Mechanistic Studies : Combine transcriptomics (RNA-seq of PBMCs) with phosphoproteomics to map dose-dependent JAK-STAT modulation.

- Confounder Adjustment : Meta-regression for covariates like baseline CRP levels, comorbidities (e.g., diabetes), and assay methodologies (ELISA vs. multiplex bead arrays) .

Q. What ethical and methodological considerations apply when designing RCTs comparing this compound to newer immunomodulators?

- PICO Framework : Define populations (e.g., SLE vs. rheumatoid arthritis), comparators (e.g., biologics), and outcomes (e.g., SLEDAI-2K score) .

- FINER Criteria : Ensure feasibility (sample size >200), novelty (e.g., biomarker-driven subtyping), and relevance to NIH priority areas .

- Reporting : Adhere to CONSORT guidelines for flow diagrams and subgroup analyses .

Methodological Guidance Tables

Key Challenges and Solutions

- Data Contradictions : Use sensitivity analyses to test robustness against outliers and missing data thresholds .

- Batch Variability : Pre-specify QC criteria in pre-registered protocols (e.g., ClinicalTrials.gov ) .

- Reproducibility : Share raw datasets with rich metadata (e.g., FAIR principles) and analysis code via Zenodo or Figshare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.